REACTION_CXSMILES
|
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.COC1C=CC(SC)=CC=1.[C:19]1([CH:25]=[N+]=[N-])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>C([O-])(=O)C.[Rh+2].C([O-])(=O)C.ClCCl>[C:19]1([CH:25]2[O:8][CH:1]2[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
0.0036 mL
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)SC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=[N+]=[N-]
|
Name
|
|
Quantity
|
0.051 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0.0021 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Rh+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this mixture was added
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred or a further 5 hours after which the mixture
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on silica
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1C(C2=CC=CC=C2)O1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.0713 g | |
YIELD: PERCENTYIELD | 22.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.COC1C=CC(SC)=CC=1.[C:19]1([CH:25]=[N+]=[N-])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>C([O-])(=O)C.[Rh+2].C([O-])(=O)C.ClCCl>[C:19]1([CH:25]2[O:8][CH:1]2[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
0.0036 mL
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)SC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=[N+]=[N-]
|
Name
|
|
Quantity
|
0.051 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0.0021 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Rh+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this mixture was added
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred or a further 5 hours after which the mixture
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on silica
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1C(C2=CC=CC=C2)O1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.0713 g | |
YIELD: PERCENTYIELD | 22.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.COC1C=CC(SC)=CC=1.[C:19]1([CH:25]=[N+]=[N-])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>C([O-])(=O)C.[Rh+2].C([O-])(=O)C.ClCCl>[C:19]1([CH:25]2[O:8][CH:1]2[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
0.0036 mL
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)SC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=[N+]=[N-]
|
Name
|
|
Quantity
|
0.051 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0.0021 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Rh+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this mixture was added
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred or a further 5 hours after which the mixture
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on silica
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1C(C2=CC=CC=C2)O1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.0713 g | |
YIELD: PERCENTYIELD | 22.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |